Ethyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate
Overview
Description
Ethyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate is a chemical compound with the CAS Number: 1134327-98-2 . It has a molecular weight of 269.1 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H9BrN2O2/c1-2-15-10(14)8-6-12-9-5-7(11)3-4-13(8)9/h3-6H,2H2,1H3 . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . The compound should be stored at room temperature .Scientific Research Applications
Synthesis and Biological Activity
Ethyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate and its derivatives have been a focus of research due to their versatile applications in medicinal chemistry and material science. This compound has been utilized as a precursor for synthesizing a variety of heterocyclic compounds. For instance, research has shown its utility in the preparation of heterocyclic compounds with potential anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities (E. Abignente et al., 1984). Further studies have elaborated on the synthesis processes, showcasing methods to produce ethyl esters that were later converted into corresponding carboxylic acids for biological evaluation (E. Abignente et al., 1982).
Anti-hepatitis B Virus (HBV) Activity
A noteworthy application of this compound derivatives is their evaluation for anti-hepatitis B virus activity. A study synthesized a series of these derivatives and tested them for their ability to inhibit the replication of HBV DNA. Notably, several compounds within this series were found to be highly effective, offering a new avenue for antiviral drug development (Dong Chen et al., 2011).
Antioxidant and Antimicrobial Activity
The compound and its derivatives have also been explored for their potential antioxidant and antimicrobial properties. For example, microwave-assisted synthesis of thiazolopyrimidine derivatives starting from ethyl acetoacetate highlighted the possibility of these compounds possessing moderate to good antioxidant and antimicrobial activities, indicating their utility in developing new therapeutic agents (M. Youssef & M. A. Amin, 2012).
Anticancer and Anti-TB Activities
Additionally, the structural modification of this compound has led to the synthesis of compounds with promising anticancer and anti-tuberculosis (TB) activities. A study involving the regioselective palladium-catalyzed Suzuki–Miyaura borylation reaction produced derivatives that exhibited moderate activity against TB and certain cancers, demonstrating the compound's potential as a scaffold for developing novel therapeutics (Kartik N. Sanghavi et al., 2022).
Novel Synthetic Pathways
Research has also focused on developing novel synthetic pathways utilizing this compound to create new chemical entities. These entities include various heterocyclic structures with potential biological activity, showcasing the compound's versatility as a building block in organic synthesis (H. Zamora et al., 2004).
Safety and Hazards
This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Properties
IUPAC Name |
ethyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-15-10(14)8-6-12-9-5-7(11)3-4-13(8)9/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLODHTXCNVORSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2N1C=CC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70736703 | |
Record name | Ethyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70736703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1134327-98-2 | |
Record name | Ethyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70736703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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